Difluoro Atorvastatin Acetonide tert-Butyl Ester
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Overview
Description
Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic intermediate used in the production of Difluoro Atorvastatin, an impurity of Atorvastatin . It is a complex organic compound with the molecular formula C40H46F2N2O5 and a molecular weight of 672.8 g/mol . This compound is characterized by its off-white to pale yellow solid form and is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro Atorvastatin Acetonide tert-Butyl Ester involves multiple steps, starting from the basic raw materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale reactors and precise temperature control to maintain the integrity of the compound. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Difluoro Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Difluoro Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Atorvastatin, it is used in the development and testing of pharmaceutical formulations.
Industry: The compound is utilized in the production of high-purity chemicals and as a reference standard in analytical laboratories
Mechanism of Action
The mechanism of action of Difluoro Atorvastatin Acetonide tert-Butyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: A widely used statin for lowering cholesterol levels.
Difluoro Atorvastatin: A derivative of Atorvastatin with similar properties.
Atorvastatin Impurities: Various impurities formed during the synthesis of Atorvastatin.
Uniqueness
Difluoro Atorvastatin Acetonide tert-Butyl Ester is unique due to its specific chemical structure, which includes the acetonide ring and difluoro groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
Difluoro Atorvastatin Acetonide tert-Butyl Ester is a synthetic compound that serves as an intermediate in the synthesis of atorvastatin derivatives. Its biological activity is primarily linked to its role as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is crucial in cholesterol biosynthesis. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has a complex chemical structure characterized by:
- Difluoro groups : Contributing to its lipophilicity and potential biological interactions.
- Acetonide moiety : Enhancing stability and solubility in biological systems.
This compound functions primarily as an HMG-CoA reductase inhibitor. The inhibition of this enzyme leads to a decrease in cholesterol synthesis, which is beneficial in managing hyperlipidemia and related cardiovascular diseases. The compound's mechanism can be summarized as follows:
- Binding to HMG-CoA Reductase : The compound binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
- Reduction of Cholesterol Levels : By inhibiting this pathway, it effectively lowers serum cholesterol levels, thereby reducing the risk of atherosclerosis and cardiovascular events.
Biological Activity and Research Findings
Research indicates that this compound exhibits several biological activities beyond its role as an HMG-CoA reductase inhibitor:
- Anti-inflammatory Effects : Studies have shown that atorvastatin derivatives can modulate inflammatory pathways, potentially reducing inflammation in cardiovascular diseases .
- Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to cellular protection against oxidative stress .
Case Studies
Recent studies have highlighted the efficacy of atorvastatin derivatives, including difluoro atorvastatin compounds:
- In a study assessing various atorvastatin derivatives, it was found that certain modifications enhanced their solubility and stability while maintaining potent HMG-CoA reductase inhibition .
- Another investigation into the pharmacokinetics of atorvastatin conjugates demonstrated improved delivery and reduced side effects when utilizing ester forms like this compound .
Comparative Analysis
The biological activity of this compound can be compared with other statins and atorvastatin derivatives:
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46F2N2O5/c1-25(2)36-35(38(46)43-30-11-9-8-10-12-30)34(26-13-17-28(41)18-14-26)37(27-15-19-29(42)20-16-27)44(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32H,21-24H2,1-7H3,(H,43,46)/t31-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZEZIWLMWZMX-ROJLCIKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46F2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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